molecular formula C19H20N4O4 B2841549 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034438-60-1

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2841549
CAS No.: 2034438-60-1
M. Wt: 368.393
InChI Key: BQRGVPBRUJDNSZ-HDJSIYSDSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
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Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure combines a benzoxazole core with a pyrimidine moiety, which may contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 368.4 g/mol. The structure features a benzoxazole ring fused with a pyrimidine derivative, which is hypothesized to play a crucial role in its biological interactions.

PropertyValue
Molecular FormulaC19H20N4O3
Molecular Weight368.4 g/mol
CAS Number2034223-55-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting pathways related to neurodegenerative diseases or cancer. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzoxazole compounds exhibit neuroprotective properties. For instance, compounds similar to the one have demonstrated the ability to protect neuronal cells from amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research. In vitro assays using PC12 cells showed that certain derivatives significantly increased cell viability and reduced markers of oxidative stress at concentrations as low as 5 μg/mL .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. For example, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on PC12 cells exposed to Aβ25-35 demonstrated that the compound significantly reduced cell death and improved cell viability compared to control groups (p < 0.001). The mechanism involved inhibition of GSK-3β activity, which is known to be implicated in tau phosphorylation and neurodegeneration .

Case Study 2: Anticancer Efficacy

In another study focusing on various cancer cell lines, the compound exhibited IC50 values below 10 μM against several types of cancer cells, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and the activation of caspases .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-17(12-23-15-4-1-2-5-16(15)27-19(23)25)22-13-6-8-14(9-7-13)26-18-20-10-3-11-21-18/h1-5,10-11,13-14H,6-9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGVPBRUJDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.